4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid
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Overview
Description
“4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen and one nitrogen . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid” would need to be determined through further analysis.Scientific Research Applications
New Synthetic Methodologies
A study on carboxylic acid functionalized poly(ethylene glycol) presented a novel synthetic approach that could potentially be applied to derivatives such as 4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid. This method involves the alkylation of methyl 4-hydroxybenzoate to prepare poly(ethylene glycol)oxybenzoic acids, leading to acylaminonitriles and ultimately acylamino acids through cyclization and hydrolysis (Sedlák et al., 2008).
Advanced Material Applications
Research on zinc phthalocyanine derivatives for photodynamic therapy indicates that modifications with specific benzoic acid derivatives can yield compounds with high singlet oxygen quantum yields. These modifications can enhance the photophysical and photochemical properties of phthalocyanines, making them potent candidates for cancer treatment via photodynamic therapy (Pişkin et al., 2020).
Biochemical Analysis Techniques
The synthesis and characterization of dimethyl derivatives of imidazolinone herbicides highlight the development of efficient gas chromatographic methods for the determination of herbicides in various matrices. This approach could be adapted for the analysis of compounds similar to 4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid in environmental samples (Anisuzzaman et al., 2000).
Encapsulation for Controlled Release
In the context of flavor encapsulation , the intercalation of vanillic acid into layered double hydroxide was studied for controlled release applications. This methodology could be applied to the encapsulation of 4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid for controlled delivery in pharmaceutical or food industries (Hong et al., 2008).
Future Directions
The future directions for research on “4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid” and other oxazole derivatives could include further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be done to explore their potential biological activities and applications in medicinal chemistry .
properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8-11(9(2)20-15-8)7-19-12-5-4-10(14(16)17)6-13(12)18-3/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEFXJUOGYEBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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